Dhpde is classified under organic compounds and specifically falls into the category of heterocyclic compounds due to its nitrogen-containing ring structure. The primary source of Dhpde is synthetic organic chemistry, where it can be derived through various chemical reactions involving simpler organic precursors.
The synthesis of Dhpde typically involves several methods, including:
Each method has its specific conditions regarding temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.
The molecular structure of Dhpde features a six-membered ring containing one nitrogen atom and five carbon atoms. The general formula for dihydropyridines is , but substitutions on the ring can lead to various derivatives with different functional groups.
This structure allows for various substitutions that can modify its pharmacological properties.
Dhpde participates in several key chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action of Dhpde primarily involves its role as a calcium channel blocker. By inhibiting calcium influx into cells, particularly in vascular smooth muscle and cardiac tissues, Dhpde leads to:
The pharmacodynamics involve binding to specific sites on voltage-gated calcium channels, altering their conformation and reducing calcium permeability.
These properties are essential for understanding how Dhpde behaves in biological systems and its potential interactions with other compounds.
Dhpde has several significant applications in scientific research:
DPD is a homodimeric metalloenzyme containing two identical 111-kDa subunits. Each subunit binds several prosthetic groups essential for electron transfer:
The enzyme employs a unique reductive activation mechanism:
Table 1: Enzymatic Characteristics of DPD
Property | Detail |
---|---|
Molecular Weight | 222 kDa (homodimer) |
Catalytic Sites | NADPH-binding (FAD domain), Pyrimidine-binding (FMN domain) |
Reaction Catalyzed | Reduction of 5,6-vinylic bond in uracil/thymine |
Kinetic Parameters | Km (uracil) = 5.2 μM; Km (thymine) = 7.8 μM |
Tissue Distribution | Highest in liver, peripheral blood mononuclear cells, intestinal mucosa |
Genetic ablation of DPD activity leads to dihydropyrimidinuria, characterized by elevated systemic levels of uracil, thymine, and 5-hydroxymethyluracil. Complete DPD deficiency manifests with neurological sequelae including seizures, microcephaly, and developmental delay, though phenotypic expressivity varies widely, with some homozygous individuals remaining asymptomatic [1] [4]. A case study of a consanguineous Turkish family revealed a novel c.2059-22T>G mutation causing an in-frame insertion of seven amino acids (p.Gln686_Asp687ins7). Surprisingly, the homozygous father was asymptomatic, while the son exhibited severe neurological impairment, later attributed to comorbid Angelman syndrome—highlighting the complexity of genotype-phenotype correlations [1].
DPD deficiency markedly increases fluoropyrimidine toxicity risk due to impaired drug clearance. Four major DPYD variants account for ~30-50% of toxicity cases in European populations:
Table 2: Clinically Actionable DPYD Variants
Variant | Protein Effect | Allele Frequency | Enzyme Activity | Toxicity Risk (OR) |
---|---|---|---|---|
c.1905+1G>A (*2A) | Splicing defect | 0.5-2% | Undetectable | 34.86 [95% CI:13.96-87.05] |
c.1679T>G (*13) | I560S | 0.1-0.5% | <1% | >20-fold |
c.2846A>T | D949V | 0.5-1.5% | ~30% | 4.3-fold |
c.1129-5923C>G | HapB3 splicing defect | 1.5-3% | ~70% | 3.5-fold |
Data compiled from [2] [3] [6]
A 2024 meta-analysis of 16,005 cancer patients demonstrated 34.86-fold higher treatment-related mortality in variant carriers (13 deaths/587 carriers) versus non-carriers (14 deaths/15,418 non-carriers; p<0.05) [6]. Beyond these four variants, emerging evidence supports testing for:
Current pharmacogenomic panels detect <20% of at-risk patients, prompting calls for comprehensive DPYD sequencing. Rare variants (MAF<0.1%) collectively contribute to toxicity susceptibility, with novel mutations like c.2434G>A (p.Gly812Arg) linked to life-threatening mucositis in capectiabine-treated patients [7].
The clinical spectrum of DPD deficiency spans three tiers:
Diagnostic challenges are exemplified by cases where DPD deficiency initially masked comorbid conditions. In one report, a child with homozygous c.2059-22T>G mutation exhibited severe neurological impairment originally attributed to DPD deficiency. Subsequent exome sequencing revealed a 15q11.2-13.1 deletion causing Angelman syndrome, demonstrating that neurological features may stem from concurrent genetic disorders [1].
Table 3: DPD Assessment Methodologies
Method | Target | Sensitivity | Specificity | Turnaround Time |
---|---|---|---|---|
Uracil:Uracil-d₀ Ratio | Functional enzyme activity | 97-99% | 92-95% | 4-6 hours |
DPYD Targeted Genotyping | Common variants | 20-40% | >99% | 24-48 hours |
DPYD Full Gene Sequencing | All coding variants | >95% | >99% | 7-14 days |
DPD Immunoassay | Protein expression | 60-75% | 85-90% | 3-5 days |
Ethnic variability significantly impacts diagnostic strategies:
Beyond pharmacogenomics, DPD dysregulation influences tumor biology:
These findings position DPD as both a therapeutic vulnerability and resistance mechanism in solid tumors, warranting further investigation into its oncogenic metabolic functions.
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